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Introduction

CVN766 is a potent and exquisitely selective antagonist of the orexin 1 receptor (OX1R), with
an IC50 of 8 nM and over 1000-fold selectivity against the orexin 2 receptor (OX2R).[1][2]
Developed by Cerevance, this orally active compound has demonstrated good brain
permeability and a favorable pharmacokinetic profile in preclinical rodent models, making it a
promising candidate for investigating the role of OX1R in various central nervous system (CNS)
disorders.[1][2] Preclinical evidence suggests the potential of CVN766 in treating psychiatric
conditions such as schizophrenia, anxiety-related disorders, and binge eating.[3]

These application notes provide a summary of the available preclinical data on CVN766,
including recommended dosage and administration protocols for in vivo research. The
information is intended to guide researchers in designing their experimental studies.

Mechanism of Action

CVN766 exerts its pharmacological effects by selectively blocking the orexin 1 receptor. The
orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and
OX2R, is a key regulator of various physiological functions, including wakefulness, reward, and
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stress responses.[4] OX1R is predominantly involved in regulating the reward and stress

pathways.[4] By antagonizing OX1R, CVN766 can modulate these pathways, which are often

dysregulated in psychiatric disorders.[4]
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CVN766 selectively antagonizes the OX1R.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of

CVN766 in preclinical species.

Table 1: In Vitro Activity of CVN766

Parameter Value Species Reference
OX1R IC50 8 nM Human [1]
OX2R IC50 >10 pM Human [1]
Selectivity
>1000-fold Human [1112]
(OX2R/OX1R)
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Table 2: In Vivo Pharmacokinetics of CVN766 in Rodents

CL
Species Dosing Route Dose (mg/kg) . t% (h)
(mL/min/kg)
Mouse v 1 24 1.8
Rat v 1 12 3.9

CL: Clearance; t¥: Half-life

Recommended Dosage and Administration for
Preclinical Research

While specific dosages for all preclinical models have not been publicly disclosed, available
data from a presentation by Cerevance suggests an effective oral dose range for achieving
significant receptor occupancy in rodent models of schizophrenia.

Table 3: Recommended Oral Dosage Range for Rodent Models of Schizophrenia

. Recommended Dose Achieved Receptor
Animal Model
(mglkg) Occupancy
Rodent Models 0.3-10 60 - 85%

Administration Protocol:

For oral administration, CVN766 can be formulated as a suspension. A general protocol for
preparing a formulation is provided below. Researchers should optimize the formulation based
on their specific experimental needs.

Vehicle Preparation: A common vehicle for oral dosing of hydrophobic compounds in rodents is
a mixture of 0.5% methylcellulose (or carboxymethylcellulose) and 0.1-0.5% Tween 80 in sterile
water.

CVN766 Suspension Preparation:
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e Weigh the required amount of CVN766 powder.
» Triturate the powder with a small amount of the vehicle to create a uniform paste.

o Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the
desired final concentration.

o Administer the suspension orally (p.o.) using a gavage needle. The volume administered will
depend on the animal's weight and the final concentration of the suspension. A typical
administration volume for mice is 10 mL/kg and for rats is 5 mL/kg.

Experimental Protocols

Detailed experimental protocols for CVN766 in specific preclinical models are not yet fully
available in the public domain. However, based on studies with other selective OX1R
antagonists, the following are general methodologies that can be adapted for CVN766.

Schizophrenia Models

1. Phencyclidine (PCP)-Induced Social Interaction Deficits: This model assesses negative
symptoms of schizophrenia.

¢ Animals: Male Sprague-Dawley rats.
e Procedure:
o Habituate rats to the testing arena.
o Administer CVN766 (e.g., 0.3, 1, 3, 10 mg/kg, p.o.) or vehicle.

o After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 2 mg/kg, s.c.) or
saline.

o After a further period (e.g., 30 minutes), place pairs of unfamiliar rats (that have received
the same treatment) in the arena and record their social interaction time over a set
duration (e.g., 15 minutes). Social interaction includes sniffing, grooming, and following.
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e Endpoint: A reduction in social interaction time by PCP is expected, and reversal of this
deficit by CVN766 would indicate efficacy.
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PCP-Induced Social Interaction Workflow.

Binge Eating Models

1. Limited Access Model: This model mimics binge-like eating behavior.
e Animals: Female Wistar rats.

e Procedure:

[¢]

House rats with ad libitum access to standard chow and water.

[e]

For several weeks, provide limited access (e.g., 2 hours daily) to a highly palatable food
(HPF), such as a high-fat, high-sugar diet.

[¢]

Once a stable binge-eating pattern is established (high consumption of HPF during the
access period), the testing phase can begin.

o

On test days, administer CVN766 (dose range to be determined, p.o.) or vehicle prior to
the HPF access period.

o Endpoint: Measure the amount of HPF consumed during the access period. A dose-
dependent reduction in HPF intake by CVN766 would suggest efficacy.

Anxiety Models

1. Marmoset Human Threat Test: This is a primate model of anxiety.

¢ Animals: Common marmosets.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15619416?utm_src=pdf-body
https://www.benchchem.com/product/b15619416?utm_src=pdf-body-img
https://www.benchchem.com/product/b15619416?utm_src=pdf-body
https://www.benchchem.com/product/b15619416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Procedure:

(¢]

Habituate the marmoset to the testing cage.

[¢]

Administer CVN766 (dose range to be determined, p.o.) or vehicle.

[¢]

After a pre-treatment period, expose the marmoset to a "human threat" stimulus, which
involves an unfamiliar human staring directly at the animal for a set duration (e.g., 2
minutes).

[¢]

Record species-specific anxiety-like behaviors (e.g., scent marking, vocalizations, agitated
movement).

o Endpoint: An increase in anxiety-like behaviors is expected in response to the threat. A
reduction in these behaviors by CVN766 would indicate anxiolytic-like effects.

Conclusion

CVN766 is a valuable research tool for investigating the role of the OX1R in the
pathophysiology of psychiatric disorders. The information provided in these application notes is
intended to serve as a starting point for researchers. It is crucial to optimize dosages,
administration routes, and experimental protocols for each specific animal model and research
guestion. Further publication of the in vivo pharmacology of CVN766 will provide more detailed
guidance for future preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Recommended dosage and administration of CVN766
for preclinical research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619416#recommended-dosage-and-
administration-of-cvn766-for-preclinical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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